molecular formula C14H18N4O B12515696 5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole CAS No. 651769-69-6

5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole

Katalognummer: B12515696
CAS-Nummer: 651769-69-6
Molekulargewicht: 258.32 g/mol
InChI-Schlüssel: LISAFJLEBZQKCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole is a chemical compound known for its unique structure and properties It is a tetrazole derivative, which means it contains a five-membered ring composed of four nitrogen atoms and one carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole typically involves the reaction of 4-(cyclohexylmethoxy)benzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring through a cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted tetrazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Phenyl-2H-tetrazole: A simpler tetrazole derivative with similar structural features.

    4-(Cyclohexylmethoxy)benzyl chloride: A precursor in the synthesis of 5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole.

    Tetrazole: The parent compound with a five-membered ring containing four nitrogen atoms.

Uniqueness

This compound is unique due to the presence of the cyclohexylmethoxy group, which imparts specific chemical and physical properties

Eigenschaften

CAS-Nummer

651769-69-6

Molekularformel

C14H18N4O

Molekulargewicht

258.32 g/mol

IUPAC-Name

5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole

InChI

InChI=1S/C14H18N4O/c1-2-4-11(5-3-1)10-19-13-8-6-12(7-9-13)14-15-17-18-16-14/h6-9,11H,1-5,10H2,(H,15,16,17,18)

InChI-Schlüssel

LISAFJLEBZQKCV-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)COC2=CC=C(C=C2)C3=NNN=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.